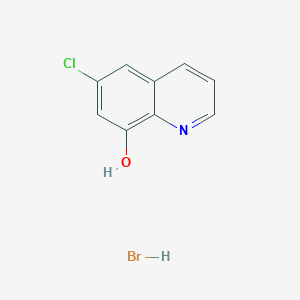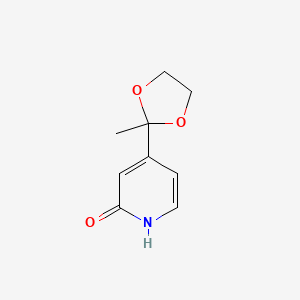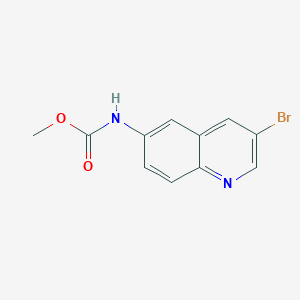
6-Chloroquinolin-8-ol hydrobromide
Overview
Description
6-Chloroquinolin-8-ol hydrobromide is a chemical compound with the molecular formula C9H7BrClNO . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of 6-Chloroquinolin-8-ol hydrobromide can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . Unfortunately, the specific structural details are not available in the search results.Scientific Research Applications
Properties and Applications of 8-Hydroxyquinoline Derivatives
8-Hydroxyquinoline (8-HQ) is a significant heterocyclic scaffold in both organic and analytical chemistry, known for its chromophoric properties and ability to detect various metal ions and anions. Over the past two decades, the medicinal chemistry community has shown great interest in 8-HQ due to its significant biological activities. Synthetic modifications of 8-hydroxyquinoline are being explored extensively to develop potent, target-based broad-spectrum drug molecules for treating life-threatening diseases such as cancer, HIV, neurodegenerative disorders, etc. The metal chelation properties of 8-HQ and its derivatives make them promising candidates for various therapeutic applications (Gupta, Luxami, & Paul, 2021).
Repurposing Chloroquine Derivatives
Chloroquine (CQ) and its derivatives have been known for their antimalarial effects since World War II. Research has revealed interesting biochemical properties of CQ that have inspired its repurposing for managing various infectious and noninfectious diseases. Novel compounds and compositions based on CQ's scaffold have been studied and patented, highlighting the potential therapeutic applications of CQ, its derivatives, and compositions beyond their traditional use. These efforts focus on racemic CQ and explore the effects of (R) and (S) enantiomers, which might offer additional benefits in treating other diseases. This review underscores the importance of evaluating similarly acting antimalarials and structural analogs to maximize the 4-aminoquinolines' intrinsic value (Njaria, Okombo, Njuguna, & Chibale, 2015).
Fluorescent Probes for Zinc Ion Determination
Work on fluorescent sensors based on 8-aminoquinoline as tools to detect Zn2+ ions in environmental and biological applications has gained popularity. The introduction of various carboxamide groups into an 8-aminoquinoline molecule to create 8-amidoquinoline derivatives aims to improve water solubility and cell membrane permeability. These derivatives have shown vast potential as functional receptors for zinc ions due to their fast reactivity, good selectivity, and biocompatibility, especially for biological applications. Further studies are needed to explore the diversity of coordination complex and geometries of these fluorophores for zinc analysis (Mohamad et al., 2021).
properties
IUPAC Name |
6-chloroquinolin-8-ol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO.BrH/c10-7-4-6-2-1-3-11-9(6)8(12)5-7;/h1-5,12H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZRTXUGKQIABC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)O)Cl.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(R)-4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1458104.png)



![4-Oxa-1,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B1458109.png)

![3-[2-(2-Iodoethoxy)-ethoxy]-propyne](/img/structure/B1458111.png)



